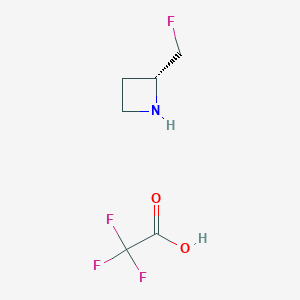

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Übersicht

Beschreibung

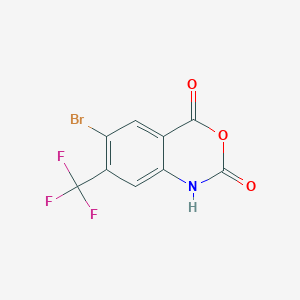

“(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid” is a compound that involves two key components: (2R)-2-(fluoromethyl)azetidine and trifluoroacetic acid. Trifluoroacetic acid (TFA) is an important building block in the synthesis of pharmaceuticals, agrochemicals, and performance products . It is a precursor to many fluorinated compounds and is widely used in peptide synthesis and other organic transformations . On the other hand, azetidines, such as (2R)-2-(fluoromethyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves the trifluoromethylation of carbon-centered radical intermediates . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The molecular structure of (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid involves a trifluoromethyl group and an azetidine ring. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The chemical reactions involving (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid include the trifluoromethylation of carbon-centered radical intermediates . Hydrothermal processing in compressed liquid water degrades TFA at relatively mild conditions, initially yielding gaseous products, such as CHF3 and CO2 .Physical And Chemical Properties Analysis

Trifluoroacetic acid is not hydrophobic, is a strong acid, and is highly soluble in water . It has a low water octanol partition coefficient KOW, about 2000 times lower than PFOA . In water, it will be present as the perfluorocarboxylate CF3COO- .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Aryl β-Amino Alcohols

Trifluoroacetic acid (TFA) has been employed in the synthesis of medicinally important N-aryl β-amino alcohol derivatives, utilizing a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method also enables the production of N-aryl γ-amino alcohol derivatives using azetidines (Roy, Baviskar, & Biju, 2015).

Study of Ion Transport in Plants

Azetidine 2-carboxylic acid has been used to explore the relationship between protein synthesis and ion transport in plants. This research found that azetidine inhibits the release of ions to the xylem of barley roots, suggesting its impact on the process of ion release from symplast to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthesis of Constrained Azaheterocycles

Research has demonstrated the synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, which are a new class of constrained azaheterocycles. These azetidines showed different reactivity compared to those with other electron-withdrawing groups at C2 (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012).

Development of Fluorinated Compounds

A nickel-catalyzed dicarbofunctionalization process was developed for the synthesis of fluorinated compounds, including pyrrolidines and azetidines, which have applications in life sciences. This method offers efficient access to functionalized azetidines, important in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020).

PET Imaging of Central nAChRs

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been identified as a potent ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. It is used in positron emission tomography (PET) imaging of central nAChRs, providing insights into brain receptor function and potential applications in neurological research (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).

Optical Detection of Carbon Dioxide

N-fused aza-indacene-based fluorophores were synthesized using trifluoroacetic acid and demonstrated potential as optical-based chemosensors for detecting dissolved carbon dioxide gas (Ishida, Kim, Choi, Yoon, Kim, & Sessler, 2013).

Antibacterial Agents

Research on 7-azetidinylquinolones showed that the stereochemistry of azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy of antibacterial agents (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Wirkmechanismus

Target of Action

Trifluoroacetic acid (tfa) is a known persistent pollutant in the environment . It’s produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .

Mode of Action

It’s known that some hfcs and hydrofluoroolefins (hfos) break down to produce tfa in the atmosphere .

Biochemical Pathways

The compound’s role in the environment is under review, considering its toxicity, sources, and removal processes .

Pharmacokinetics

Tfa is known to be a persistent and mobile pollutant .

Result of Action

TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid”. For instance, the production of TFA from the atmospheric degradation of HFCs and HFOs is a known source . The region over which the TFA is produced is close to the source .

Safety and Hazards

While the US EPA does not currently regulate TFA, its chemical similarity to other PFCAs and its simple molecular structure make it a suitable model compound for studying the destruction of PFAS . TFA does not bioconcentrate in aquatic organisms and does not biomagnify in the food chain, and TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure .

Zukünftige Richtungen

Recent advances in the chemistry and reactivity of azetidines have been reported . A proposed TFA degradation mechanism motivates additional work to generalize the hydrothermal reaction pathways to other PFCAs . The future directions in this field will likely focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

Eigenschaften

IUPAC Name |

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2173637-39-1 | |

| Record name | Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)